2,3-Dioxoindoline-6-carboxylic acid

描述

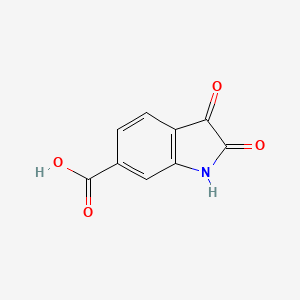

2,3-Dioxoindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs This compound is known for its unique structure, which includes both ketone and carboxylic acid functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dioxoindoline-6-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of indoline derivatives. For instance, the oxidation of indoline-2,3-dione with potassium permanganate in an acidic medium can yield this compound . Another method involves the use of isatin derivatives, where isatin-7-carboxylic acid is treated with sulfuric acid and sodium azide to produce the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents is preferred. For example, the Schmidt reaction from isatin-7-carboxylic acid using sulfuric acid and sodium azide has been reported to yield high amounts of the target compound .

化学反应分析

Types of Reactions: 2,3-Dioxoindoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions include substituted indole derivatives, alcohols, and more complex heterocyclic compounds.

科学研究应用

Biological Activities

Numerous studies have highlighted the pharmacological potential of 2,3-dioxoindoline-6-carboxylic acid and its derivatives. The following sections summarize key biological activities:

Antibacterial Activity

Research indicates that derivatives of 2,3-dioxoindoline exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : Compounds derived from 2,3-dioxoindoline were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion tests .

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. Studies have shown that certain derivatives can inhibit tubulin polymerization, a critical process in cancer cell division:

- Case Study : A derivative demonstrated an IC50 value of 1.2 μM against HCT-116 cancer cells, indicating strong anti-proliferative effects .

Anticonvulsant Activity

Preliminary findings suggest that some derivatives may possess anticonvulsant properties, potentially useful in treating epilepsy:

- Research Overview : Animal models treated with specific derivatives showed reduced seizure frequency compared to controls .

Anti-diabetic Activity

Recent studies have indicated that 2,3-dioxoindoline derivatives can lower blood glucose levels in diabetic rats:

- Experimental Results : Single doses of certain compounds resulted in a significant decrease in blood sugar levels, suggesting a mechanism involving α-glucosidase inhibition .

Anti-tuberculosis Activity

Given the rising incidence of drug-resistant tuberculosis strains, 2,3-dioxoindoline derivatives are being explored as potential anti-TB agents:

- Findings : Some compounds demonstrated efficacy against multi-drug resistant Mycobacterium tuberculosis strains in vitro .

Applications in Material Science

Beyond biological applications, this compound is also being utilized in material science for:

- Dye Production : Its vibrant color properties make it suitable for use in dye-sensitized solar cells.

- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with enhanced properties.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2,3-dioxoindoline-6-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and application.

相似化合物的比较

Isatin: Another indole derivative with similar structural features and biological activities.

Indole-2,3-dione: Shares the dioxoindoline core structure but lacks the carboxylic acid group.

Indole-3-acetic acid: A plant hormone with a similar indole ring but different functional groups.

Uniqueness: 2,3-Dioxoindoline-6-carboxylic acid is unique due to its combination of ketone and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity

生物活性

2,3-Dioxoindoline-6-carboxylic acid is a compound belonging to the isatin family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its indole structure with two ketone groups and a carboxylic acid substituent. It can be synthesized through various methods, including ring expansion from simpler indoline derivatives or through multi-step organic synthesis involving isatin precursors .

Antimicrobial Properties

Research has indicated that 2,3-dioxoindoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Several studies have highlighted the anticancer potential of 2,3-dioxoindoline derivatives. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example, in vitro assays revealed that certain derivatives possess IC50 values in the low micromolar range against human tumor cell lines such as A549 (lung cancer) and HCT-15 (colon cancer) cells .

Table 1: Cytotoxicity of 2,3-Dioxoindoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 5.4 |

| This compound | HCT-15 | 4.8 |

| Derivative X | BxPC3 | 3.2 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. Compounds derived from this structure have shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and cancer cell proliferation .

- Interaction with Cellular Targets : The binding affinity to various cellular receptors contributes to its broad pharmacological profile.

Study on Antitumor Activity

A study conducted by researchers evaluated the efficacy of 2,3-dioxoindoline derivatives against melanoma cells. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of these compounds against Staphylococcus aureus and Escherichia coli. The findings demonstrated that specific modifications to the dioxoindoline structure significantly enhanced antimicrobial potency .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dioxoindoline-6-carboxylic acid, and how can purity be ensured?

- Methodological Answer : A common synthesis involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity. Key steps include precise temperature control during reflux (3–5 hours) and rigorous washing with solvents like ethanol and diethyl ether to remove byproducts . Melting point verification (e.g., 256–259°C for indole-6-carboxylic acid derivatives) and HPLC analysis are critical for purity assessment .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Analyze / NMR to confirm the indole backbone and carboxylic acid group.

- FT-IR : Identify carbonyl stretches (~1700 cm) for the dioxo and carboxylic acid moieties.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for stability studies.

Compare data with structurally related compounds (e.g., indole-2-carboxylic acid, mp 205–209°C) to validate assignments .

Q. What are the stability and storage conditions for this compound under laboratory settings?

- Methodological Answer : Store in airtight containers at 4°C, protected from light and moisture. Stability tests should include periodic HPLC analysis to detect hydrolysis of the dioxo group. Avoid prolonged exposure to acidic/basic conditions, as the indole ring may degrade .

Q. Which analytical methods are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate using indole-carboxylic acid standards (e.g., indole-3-carboxylic acid, CAS 771-50-6) . For trace metal analysis, ICP-MS is recommended after microwave-assisted acid digestion .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Perform variable-temperature NMR to identify dynamic processes. Computational modeling (e.g., DFT calculations) can predict shifts for comparison. For example, the lactam-keto equilibrium in isatin derivatives (a related compound) alters NMR profiles significantly .

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing dioxo group activates the indole C-3 position for nucleophilic attack. Kinetic studies under varying pH and temperature can elucidate the rate-determining step. Monitor intermediates via LC-MS and compare with analogous systems like 2,3-indolinedione (CAS 91-56-5) .

Q. What challenges arise in synthesizing 6-substituted derivatives, and how can they be mitigated?

- Methodological Answer : Steric hindrance at the C-6 position complicates functionalization. Use directed ortho-metalation (DoM) strategies with strong bases (e.g., LDA) to install substituents. Optimize protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety to prevent side reactions .

Q. How should researchers interpret conflicting biological activity data across studies?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Replicate studies using standardized purity thresholds (>98% by HPLC) and control for solvent effects (e.g., DMSO vs. aqueous buffers). Meta-analysis of structure-activity relationships (SAR) with analogs (e.g., 5,6-dihydroxyindole-2-carboxylic acid) can clarify trends .

Q. What computational approaches are suitable for predicting the photophysical properties of this compound?

- Methodological Answer : Perform TD-DFT calculations with solvent corrections (e.g., PCM model) to simulate UV-Vis spectra. Compare with experimental data from derivatives like 6-methylindole-3-carboxylic acid (λmax ~280 nm) to validate predictions .

Q. Data Presentation and Critical Analysis

Q. How can researchers statistically validate differences in catalytic activity between derivatives?

属性

IUPAC Name |

2,3-dioxo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-5-2-1-4(9(13)14)3-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMQRGWLWISNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。